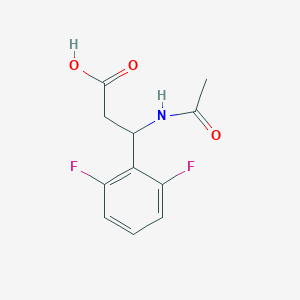
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid
Vue d'ensemble
Description
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid, with the CAS number 1251923-30-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F2N2O2. Its structure features a difluorophenyl group attached to a propanoic acid backbone with an acetamido substituent, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2N2O2 |
| Molecular Weight | 256.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1251923-30-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been found to significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.
Analgesic Effects
In animal models, administration of this compound resulted in a notable decrease in pain responses. The compound appears to modulate pain pathways by acting on the cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of COX Enzymes : The compound inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Cytokine Production : It downregulates the expression of pro-inflammatory cytokines through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Studies
Several studies have reported the efficacy of this compound in different biological contexts:
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To evaluate the anti-inflammatory effects in a murine model of IBD.
- Findings : Treatment with the compound resulted in reduced colonic inflammation and improved histological scores compared to control groups.
-
Pain Model Study :
- Objective : To assess analgesic properties using a formalin-induced pain model.
- Findings : Significant reduction in pain scores was observed with doses as low as 10 mg/kg.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to determine chronic toxicity and potential side effects.
Propriétés
IUPAC Name |
3-acetamido-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-9(5-10(16)17)11-7(12)3-2-4-8(11)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAZNBUIRZBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















